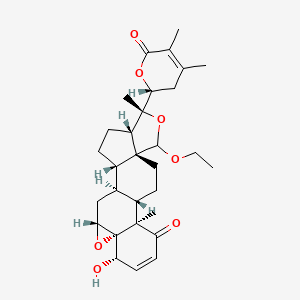

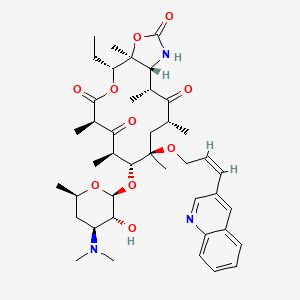

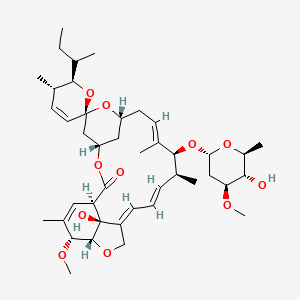

Phyllaemblic acid B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phyllaemblic acid B is a natural product found in Phyllanthus emblica with data available.

科学的研究の応用

Chemical Structure and Isolation

Phyllaemblic acid B has been identified as a novel highly oxygenated norbisabolane isolated from the roots of Phyllanthus emblica. Its structure was fully characterized using spectroscopic and chemical methods, with its absolute stereochemistry determined via modified Mosher's method applied to a degradation product (Zhang et al., 2000). Additionally, novel sesquiterpenoids, including phyllaemblic acids B and C, were isolated from Phyllanthus emblica roots, indicating the plant's rich chemical diversity (Zhang et al., 2001).

Antiviral Activity

This compound, among other compounds isolated from Phyllanthus emblica, showed significant anti-viral activity against Coxsackie virus B3 (CVB3), an important factor in viral myocarditis. This highlights its potential as a therapeutic agent for viral infections (Wang et al., 2009).

Hepatoprotective Properties

A study focused on the antioxidants of Phyllanthus emblica L. bark extract, which contains phyllaemblic acid, provided evidence of its hepatoprotective effects against ethanol-induced hepatic damage in rats. This suggests a potential application in protecting liver health (Chaphalkar et al., 2017).

Anti-Hepatitis B Virus Activities

Phyllaemblic acid and its derivatives have demonstrated potential anti-hepatitis B virus (HBV) activities, particularly in inhibiting HBV surface and excreted antigen secretion, indicating its possible use in HBV treatment (Lv et al., 2014).

General Medicinal Properties

Phyllanthus emblica, the source of this compound, has been extensively studied for its various bioactive components and pharmacological properties. This includes antimicrobial, antioxidant, anti-inflammatory, anti-diabetic, anticancer, and hepatoprotective effects, offering a broad range of potential applications in medicine (Saini et al., 2021).

特性

分子式 |

C15H24O9 |

|---|---|

分子量 |

348.34 g/mol |

IUPAC名 |

(2S,3R,3aS,4R,4'S,5'R,6S,7aR)-3,4,4'-trihydroxy-3,5'-bis(hydroxymethyl)spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid |

InChI |

InChI=1S/C15H24O9/c16-4-8-5-23-15(3-10(8)19)14(22,6-17)12-9(18)1-7(13(20)21)2-11(12)24-15/h7-12,16-19,22H,1-6H2,(H,20,21)/t7-,8+,9+,10-,11+,12-,14-,15-/m0/s1 |

InChIキー |

YCATYHRROQAZDN-SFLVWTQSSA-N |

異性体SMILES |

C1[C@@H](C[C@@H]2[C@H]([C@@H]1O)[C@]([C@@]3(O2)C[C@@H]([C@@H](CO3)CO)O)(CO)O)C(=O)O |

正規SMILES |

C1C(CC2C(C1O)C(C3(O2)CC(C(CO3)CO)O)(CO)O)C(=O)O |

同義語 |

phyllaemblic acid B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1251591.png)

![(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1251598.png)

![(3R,4S,7R,10R)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1251605.png)

![[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B1251607.png)

![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1251608.png)

![1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene](/img/structure/B1251610.png)